Bienvenue dans la boutique en ligne BenchChem!

cis-Isokhellactone

sEH inhibition anti-inflammatory competitive inhibitor

cis-Isokhellactone (CAS 15575-62-9, C₁₄H₁₄O₅, MW 262.26) is a naturally occurring angular-type pyranocoumarin belonging to the khellactone subclass. The compound bears two chiral centers at C-3′ and C-4′, adopting the cis (3′R,4′R or 3′S,4′S) dihydroxyl configuration that distinguishes it from the trans-khellactone diastereomer.

Molecular Formula C14H14O5
Molecular Weight 262.26
CAS No. 15575-62-9
Cat. No. B600514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Isokhellactone
CAS15575-62-9
Molecular FormulaC14H14O5
Molecular Weight262.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Isokhellactone (CAS 15575-62-9): Sourcing and Baseline Characterization of a Chiral Angular Pyranocoumarin Diol


cis-Isokhellactone (CAS 15575-62-9, C₁₄H₁₄O₅, MW 262.26) is a naturally occurring angular-type pyranocoumarin belonging to the khellactone subclass . The compound bears two chiral centers at C-3′ and C-4′, adopting the cis (3′R,4′R or 3′S,4′S) dihydroxyl configuration that distinguishes it from the trans-khellactone diastereomer [1]. It has been isolated from multiple plant families, notably Apiaceae (Peucedanum japonicum, Peucedanum praeruptorum) and Rutaceae (Citrus grandis f. buntan) [2]. As the unesterified parent diol of the broader khellactone ester family, cis-isokhellactone serves both as a biosynthetic precursor and as the common hydrolytic metabolite of pharmacologically active pyranocoumarin esters such as praeruptorin A, B, and E [2].

Why cis-Isokhellactone Cannot Be Replaced by Generic Pyranocoumarins or Esterified Khellactone Derivatives


Generic substitution within the khellactone family is precluded by three structural factors. First, the cis versus trans stereochemistry at C-3′/C-4′ governs biological target engagement: the (3′R,4′R)-cis configuration is essential for potent anti-HIV activity of DCK-type derivatives, with the corresponding trans diastereomers exhibiting approximately 10,000-fold lower potency [1]. Second, the free 3′,4′-dihydroxyl groups of cis-isokhellactone confer distinct pharmacological properties—including competitive soluble epoxide hydrolase (sEH) inhibition—that are absent or altered in the 3′,4′-di-O-acyl ester derivatives (e.g., praeruptorins, DCK) commonly sourced from the same plant materials [2]. Third, cis-isokhellactone is the universal hydrolytic metabolite of angular pyranocoumarin esters in mammalian systems, making it the analytically required reference standard for pharmacokinetic and metabolism studies of Peucedani Radix-derived preparations [3].

cis-Isokhellactone: Quantified Differentiation Evidence Against Closest Structural Analogs


Soluble Epoxide Hydrolase (sEH) Competitive Inhibition: cis-Isokhellactone vs. Esterified Khellactone Derivatives

cis-Isokhellactone (tested as the (−)-cis enantiomer) is a competitive inhibitor of recombinant human soluble epoxide hydrolase (sEH) with an IC₅₀ of 3.1 ± 2.5 µM and a Kᵢ of 3.5 µM [1]. This activity is attributable to the free 3′,4′-dihydroxyl groups that form hydrogen bonds within the Trp336–Gln384 loop of the sEH active site, a binding mode confirmed by molecular docking and dynamics simulations [1]. In contrast, the 3′,4′-di-O-acyl khellactone esters (e.g., praeruptorin A, praeruptorin B, DCK) lack these free hydroxyls and have not been reported as sEH inhibitors in comparable assays, representing a functional divergence between the parent diol and its esterified analogs [2].

sEH inhibition anti-inflammatory competitive inhibitor pyranocoumarin pharmacology

Proinflammatory Cytokine Suppression in LPS-Stimulated Macrophages: cis-Isokhellactone vs. Vehicle Control

In lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, cis-isokhellactone significantly suppressed the production of pro-inflammatory mediators including nitric oxide (NO), inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and interleukin-4 (IL-4) [1]. This multimodal anti-inflammatory profile complements the compound's sEH inhibitory activity and distinguishes it from khellactone esters such as praeruptorin A and B, which are primarily characterized as calcium channel antagonists and PAF inhibitors rather than direct cytokine suppressors [2]. Quantitative dose-response data and comparator data for other pyranocoumarins in the same assay system are not available in the primary study [1].

anti-inflammatory cytokine inhibition RAW264.7 iNOS IL-1β

Stereochemistry-Driven Anti-HIV Potency: (3′R,4′R)-cis-Khellactone vs. (3′S,4′S)-cis Diastereomer in DCK Derivatives

In the DCK (3′,4′-di-O-(−)-camphanoyl-cis-khellactone) series, the (3′R,4′R)-cis configuration is a critical determinant of anti-HIV potency. 3′,4′-Di-O-(−)-camphanoyl-(3′R,4′R)-(+)-cis-khellactone (DCK) inhibits HIV-1 replication in H9 lymphocytes with an EC₅₀ of 2.56 × 10⁻⁴ µM and a therapeutic index (TI) of 1.37 × 10⁵ [1]. By comparison, the corresponding (3′S,4′S) diastereoisomers of DCK were approximately 10,000-fold less active in the same assay system [2]. Although cis-isokhellactone (the parent diol) is not itself a potent anti-HIV agent, its (3′R,4′R) configuration is the essential stereochemical foundation upon which the anti-HIV activity of DCK and 4-methyl-DCK (EC₅₀ = 5.9 × 10⁻³ µM, TI > 6,600) is built [1].

anti-HIV stereochemistry DCK structure-activity relationship diastereomer comparison

cis-Isokhellactone as the Universal Hydrolytic Metabolite: Analytical Reference Standard Necessity vs. Praeruptorin Congeners

cis-Khellactone is the common terminal hydrolysis product of all major angular pyranocoumarins from Peucedani Radix (Qian-hu), including praeruptorin A, praeruptorin B, and praeruptorin E [1]. When these pyranocoumarins were individually incubated with rat liver microsomes, cis-khellactone was consistently generated as the common end product, and its absolute configuration was retained from the respective parent compound [1]. In a comparative pharmacokinetic study in rats, khellactone (the hydrolytic metabolite) exhibited a significantly decreased area under the concentration-time curve (AUC₀₋ₜ) in lipopolysaccharide-induced acute lung injury (ALI) rats compared with normal rats following oral administration of P. praeruptorum extracts [2].

analytical reference standard enzymatic hydrolysis pharmacokinetics chiral LC-MS/MS metabolism

Antiplatelet Aggregation: cis-Khellactone Diester vs. Structurally Related Khellactone Esters

Three structurally related cis-khellactone esters isolated from the aerial parts of Peucedanum japonicum were compared in an antiplatelet aggregation bioassay. cis-3′,4′-Diisovalerylkhellactone demonstrated significant antiplatelet aggregation activity at 50 µg/mL, while the other two congeners—cis-3′-isovaleryl-4′-senecioylkhellactone and cis-3′,4′-disenecioylkhellactone—were less potent in the same assay [1]. This intra-class comparison demonstrates that the acyl substitution pattern on the cis-khellactone diol core directly modulates antiplatelet potency, and that cis-isokhellactone serves as the essential synthetic precursor for generating and optimizing these bioactive esters [1].

antiplatelet aggregation cardiovascular khellactone esters PAF antagonism thrombosis

Enantiomeric Identity: (−)-cis-Isokhellactone as the Bioactive sEH Inhibitor vs. (+)-cis-Khellactone

The sEH inhibitory activity of cis-isokhellactone is enantiomer-specific. The study by Kim et al. (2023) explicitly evaluated (−)-cis-khellactone, demonstrating its competitive binding within the sEH active site with IC₅₀ = 3.1 ± 2.5 µM [1]. Molecular docking revealed that binding depends critically on interactions with the Trp336–Gln384 loop, a pose that is stereochemically constrained [1]. While the (+)-cis-khellactone enantiomer (CAS 24144-61-4) has been separately identified and is commercially available, no sEH inhibition data have been reported for the (+)-enantiomer in a comparable assay system [2]. The chiral LC-MS/MS method developed by Song et al. (2012) enables unambiguous discrimination between (+)- and (−)-cis-khellactone, confirming that the two enantiomers are analytically resolvable and must be treated as distinct chemical entities for procurement purposes [2].

enantiomer chiral separation (−)-cis-khellactone sEH binding molecular docking

cis-Isokhellactone (CAS 15575-62-9): Evidence-Backed Research and Industrial Application Scenarios


Anti-Inflammatory Drug Discovery Targeting the sEH Pathway

cis-Isokhellactone is a validated competitive inhibitor of soluble epoxide hydrolase (IC₅₀ = 3.1 µM, Kᵢ = 3.5 µM) with demonstrated suppression of NO, iNOS, IL-1β, and IL-4 in LPS-stimulated macrophages [1]. Medicinal chemistry teams can use the free 3′,4′-dihydroxyl groups as synthetic handles for prodrug design or SAR exploration, while the resolved (−)-enantiomer provides a stereochemically defined starting point unavailable from esterified khellactone congeners [1].

Bioanalytical Reference Standard for Peucedani Radix Pharmacokinetic Studies

As the universal hydrolytic metabolite of praeruptorin A, B, E, and related angular pyranocoumarins, authentic cis-isokhellactone is the required analytical reference standard for LC-MS/MS method development, calibration curve construction, and metabolite identification in preclinical pharmacokinetic studies of Peucedani Radix (Qian-hu) preparations [2]. Its use ensures accurate quantification of systemic exposure to khellactone-class metabolites in both normal and disease-state models [3].

Chiral Starting Material for DCK-Type Anti-HIV Agent Synthesis

The (3′R,4′R)-cis configuration of isokhellactone is the essential stereochemical scaffold for synthesizing DCK and 4-methyl-DCK analogs, which achieve anti-HIV EC₅₀ values as low as 2.56 × 10⁻⁴ µM [4]. Procurement of the correct enantiomer is critical, as the (3′S,4′S) diastereoisomers exhibit approximately 10,000-fold lower potency [5]. The compound serves as the key intermediate for 3′,4′-di-O-acylation with camphanoyl or other acyl groups to generate anti-HIV lead candidates [4].

Antiplatelet Lead Optimization via Acyl Derivatization

cis-Isokhellactone is the core scaffold for generating antiplatelet khellactone esters. Structure-activity data from P. japonicum isolates demonstrate that the diisovaleryl ester derivative exhibits significant antiplatelet aggregation activity at 50 µg/mL, outperforming mixed senecioyl/isovaleryl congeners in the same assay [6]. Researchers can use cis-isokhellactone as the starting diol for systematic acylation to explore the acyl-group dependence of antiplatelet potency [6].

Quote Request

Request a Quote for cis-Isokhellactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.